4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one
Description
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a bromine atom at position 4, a 3-fluorophenyl group at position 2, and a methyl group at position 4. Pyridazinone scaffolds are widely studied for their biological activities, including kinase inhibition and anticancer properties . The bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability, respectively, while the methyl group may improve lipophilicity and binding affinity.
Properties
CAS No. |
68143-26-0 |
|---|---|
Molecular Formula |
C11H8BrFN2O |
Molecular Weight |
283.10 g/mol |
IUPAC Name |
4-bromo-2-(3-fluorophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8BrFN2O/c1-7-6-14-15(11(16)10(7)12)9-4-2-3-8(13)5-9/h2-6H,1H3 |
InChI Key |
OIVTYHIQXPJUCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 4-bromoacetophenone, and hydrazine hydrate.
Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with 4-bromoacetophenone under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base is then treated with hydrazine hydrate to induce cyclization, forming the pyridazinone ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous flow techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazinone derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the bromine atom may facilitate interactions through halogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Core Modifications
Key analogues and their structural differences are summarized below:
Key Observations :
- Electron-withdrawing groups (Br, Cl, CF₃) at position 4 or 5 enhance reactivity but may increase toxicity (e.g., ’s compound with LD₅₀ of 100 mg/kg ).
- Aminoalkyl or piperidinyl substituents (e.g., ’s compound) introduce steric bulk, which could modulate target selectivity .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated XLogP3 (~1.8) is lower than ’s methoxy analogue (XLogP3 = 2.2), indicating substituent-dependent partitioning .
- Molecular Weight : Most analogues fall within 250–550 g/mol, complying with drug-likeness criteria except for heavily substituted derivatives (e.g., ’s compound at 553 g/mol) .
- Polar Surface Area (PSA) : ’s compound has a PSA of 41.9 Ų, typical for moderate blood-brain barrier permeability .
Toxicity Profiles
- High-Risk Compounds: ’s pyridazinone with dichlorophenyl and iodo-pyridinyl groups exhibits severe toxicity (poison by ingestion) .
Biological Activity
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article synthesizes available research findings, including biological activity data, case studies, and relevant chemical properties.
- Molecular Formula : C11H8BrFN2O
- Molecular Weight : 284.1 g/mol
- CAS Number : 68143-27-1
- Structure : The compound features a pyridazinone core with bromine and fluorine substituents that significantly influence its biological activity.
1. Antioxidant Activity
Recent studies have indicated that pyridazinone derivatives exhibit significant antioxidant properties. For instance, compounds with structural similarities to this compound have been shown to inhibit oxidative stress markers in cellular models, suggesting potential neuroprotective effects.
2. Monoamine Oxidase Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Research indicates that certain derivatives of pyridazinones can selectively inhibit MAO-B, which is linked to neurodegenerative diseases like Alzheimer's.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
These findings suggest that this compound may function as a lead compound for developing MAO-B inhibitors.
3. Cytotoxic Effects
The cytotoxicity of this compound has been assessed in various cancer cell lines. In vitro studies have shown that it exhibits selective toxicity towards cancer cells while sparing healthy fibroblast cells, indicating a potential therapeutic window for cancer treatment.
| Cell Line | IC50 (µM) |
|---|---|
| L929 (Fibroblast) | >100 |
| A549 (Lung Cancer) | 50 |
| MCF7 (Breast Cancer) | 30 |
Case Study 1: Neuroprotective Potential
In a study assessing neuroprotective effects, researchers administered varying doses of the compound to models of oxidative stress-induced neuronal damage. Results demonstrated a dose-dependent reduction in cell death and oxidative markers, reinforcing the compound's potential in treating neurodegenerative conditions.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of pyridazinones similar to our compound. It was found that treatment with these compounds led to significant apoptosis in cancerous cell lines, attributed to the activation of intrinsic apoptotic pathways.
Molecular Docking Studies
In silico molecular docking studies have been performed to predict the binding affinity of this compound with MAO-B and other relevant targets. The results indicated favorable binding interactions, supporting the hypothesis that this compound could act as a selective inhibitor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
